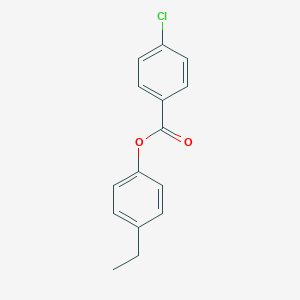

4-Ethylphenyl 4-chlorobenzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethylphenyl 4-chlorobenzoate is a useful research compound. Its molecular formula is C15H13ClO2 and its molecular weight is 260.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. How can researchers verify the completeness of the esterification reaction during the synthesis of 4-Ethylphenyl 4-chlorobenzoate?

- Methodological Answer : Reaction completion is typically assessed using thin-layer chromatography (TLC) with multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethyl acetate 4:1). Disappearance of the starting material spot (Rf value) indicates completion. Purity is confirmed via consistent single-spot TLC profiles across different solvent ratios and corroborated by melting point analysis .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- TLC : Validates purity using multi-eluent systems.

- Melting Point : Cross-referenced with literature values to detect impurities.

- NMR/IR Spectroscopy : Confirms structural integrity (e.g., aromatic proton environments in 1H-NMR, ester carbonyl stretches in IR).

- Single-Crystal X-ray Diffraction : Resolves molecular geometry and crystallographic packing (e.g., dihedral angles between aromatic rings) .

Q. How should researchers handle waste generated during the synthesis of this compound?

- Methodological Answer : Segregate chemical waste by type (e.g., halogenated solvents, acidic byproducts) and store in labeled containers. Collaborate with certified waste management firms for neutralization and disposal to prevent environmental contamination. Document protocols per institutional safety guidelines .

Advanced Research Questions

Q. How do substituents on the phenyl rings influence the crystallographic packing of aryl benzoates like this compound?

- Methodological Answer : Substituents alter intermolecular interactions (e.g., C–H···O hydrogen bonds, van der Waals forces). For example, replacing a methyl group with chlorine increases electron-withdrawing effects, modifying dihedral angles between aromatic rings (e.g., 47.98° in 4CP4CBA vs. 63.57° in 4MP4MBA). Computational modeling (e.g., DFT) paired with experimental X-ray data can quantify these effects .

Q. What strategies can resolve contradictions in reported melting points for this compound derivatives?

- Methodological Answer :

- Purity Control : Use recrystallization or column chromatography to eliminate impurities.

- Standardized Conditions : Ensure consistent heating rates and calibration of equipment.

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 4-methylphenyl vs. 4-chlorophenyl benzoates) to identify trends influenced by substituent polarity .

Q. How can researchers assess the mutagenic or carcinogenic potential of this compound in vitro?

- Methodological Answer :

- Ames Test : Use Salmonella typhimurium strains to detect frameshift or base-pair mutations.

- Micronucleus Assay : Evaluate chromosomal damage in mammalian cell lines.

- Dose-Response Analysis : Correlate mutagenicity with concentration thresholds (≥0.1% w/w). Note: Current data classifies it as a potential mutagen, but IARC/OSHA carcinogenicity classifications remain inconclusive .

Q. What experimental precautions are critical for studying the stability of this compound under varying environmental conditions?

- Methodological Answer :

- Controlled Storage : Use inert atmospheres (N2/Ar) and light-resistant containers to prevent photodegradation.

- Accelerated Aging Studies : Expose samples to elevated temperatures/humidity and monitor decomposition via HPLC-MS.

- Reactivity Screening : Test compatibility with common lab materials (e.g., metals, polymers) to avoid catalytic degradation .

Q. Data-Driven Research Challenges

Q. How can computational docking studies enhance the design of this compound derivatives for biological targets (e.g., COX-2 inhibition)?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict binding affinities by modeling ligand-receptor interactions (e.g., hydrophobic pockets, hydrogen bonds).

- Free Energy Calculations : Use MM-PBSA/GBSA to estimate thermodynamic stability of complexes.

- Experimental Validation : Compare docking results with in vitro enzymatic assays (e.g., IC50 values) .

Q. What advanced techniques are needed to study the adsorption of this compound on indoor surfaces for environmental exposure assessments?

- Methodological Answer :

- Microspectroscopic Imaging : Analyze surface interactions using AFM or ToF-SIMS.

- Controlled Chamber Studies : Simulate indoor environments to measure adsorption/desorption kinetics.

- Oxidative Reactivity Tests : Expose surfaces to ozone/UV light to track degradation pathways .

属性

CAS 编号 |

61750-24-1 |

|---|---|

分子式 |

C15H13ClO2 |

分子量 |

260.71 g/mol |

IUPAC 名称 |

(4-ethylphenyl) 4-chlorobenzoate |

InChI |

InChI=1S/C15H13ClO2/c1-2-11-3-9-14(10-4-11)18-15(17)12-5-7-13(16)8-6-12/h3-10H,2H2,1H3 |

InChI 键 |

HGDXHIXHAIOTAW-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |

规范 SMILES |

CCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。